Bienvenue dans la boutique en ligne BenchChem!

(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

PDE4B inhibition isoform selectivity structure-activity relationship

(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol (CAS 1239784-98-5) is a fused pyrazolo[5,1-b][1,3]oxazine heterocycle bearing a 3-methyl substituent and a 2-hydroxymethyl group. It is recognized primarily as a strategic synthetic building block for generating potent, isoform-selective phosphodiesterase-4B (PDE4B) inhibitors, a compound class extensively protected by Pfizer patents.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1239784-98-5
Cat. No. B1436232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
CAS1239784-98-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C2N(CCCO2)N=C1CO
InChIInChI=1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3
InChIKeyBRXBOKMRCNFPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol: CAS 1239784-98-5 Procurement & Selection Primer


(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol (CAS 1239784-98-5) is a fused pyrazolo[5,1-b][1,3]oxazine heterocycle bearing a 3-methyl substituent and a 2-hydroxymethyl group. It is recognized primarily as a strategic synthetic building block for generating potent, isoform-selective phosphodiesterase-4B (PDE4B) inhibitors, a compound class extensively protected by Pfizer patents [1]. Its molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol and a calculated LogP of approximately 0.05 . The available commercial purity is ≥97% (HPLC) .

Why In-Class Pyrazolo-Oxazine Analogs Cannot Replace (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol for PDE4B Lead Discovery


Within the pyrazolo[5,1-b][1,3]oxazine class, the presence and position of the methyl group dramatically alter the final carboxamide's PDE4 isoform selectivity profile. Pfizer's extensive structure-activity relationship (SAR) exploration, documented in the WO 2017/145013 patent family, demonstrates that 3-methyl substitution on the pyrazolo-oxazine core is critical for achieving high PDE4B binding affinity [1]. The des-methyl analog (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol (CAS 623565-62-8) lacks this methyl group, which results in distinct electronic and steric properties that propagate into differing inhibitory potency and isoform selectivity when converted to the final carboxamide [1]. Simply procuring the des-methyl analog would not yield the same SAR path and could lead to misguided lead optimization, wasted synthesis cycles, and a false-negative conclusion about the pyrazolo-oxazine chemotype's therapeutic potential [1].

Head-to-Head Evidence: Quantified Differentiation of (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol Against its Closest Analogs


3-Methyl Group Confers PDE4B Isoform Selectivity: Comparative IC₅₀ Data from Pfizer Patent

The 3-methyl substituent on the pyrazolo-oxazine core is essential for PDE4B vs. PDE4D selectivity. In the Pfizer patent WO 2017/145013, the prototypical 3-methyl-2-carboxamide derivative (synthesized from this building block) exhibited a PDE4B IC₅₀ of <10 nM, whereas the corresponding des-methyl analog showed a >10-fold loss in PDE4B potency [1]. This quantifiable boost in potency and isoform discrimination is directly attributable to the methyl group present in the building block, making it the required starting material for any team replicating or advancing the Pfizer chemotype [1].

PDE4B inhibition isoform selectivity structure-activity relationship

Purity Benchmarking: 97% vs. 95% for Des-Methyl Analog Impacts Late-Stage Yield

The target compound is available at a documented purity of 97% (HPLC) . In contrast, the des-methyl analog (CAS 623565-62-8) is typically supplied at 95% purity . This 2% absolute purity difference reduces the impurity burden in downstream amide coupling reactions by 40% (from 5% total impurities to 3%), which is critical when synthesizing milligram quantities of PDE4B inhibitors for in vivo pharmacokinetic studies where even trace byproducts can confound efficacy and toxicity readouts .

purity comparison procurement specification synthetic yield

Fsp³ Character and Physicochemical Differentiation Favor CNS Drug-Like Space

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.625 and a calculated LogP of 0.05 . The des-methyl analog, with one less methyl group, has a lower Fsp³ of 0.57 and a comparable LogP . An Fsp³ > 0.45 is a widely accepted threshold for favorable clinical attrition rates in CNS drug discovery, as higher Fsp³ correlates with improved solubility and reduced promiscuity [1]. Although both compounds exceed the threshold, the 3-methyl derivative's higher Fsp³ value predicts a lower risk of flat SAR and off-target pharmacology during lead optimization, which is particularly relevant for PDE4B CNS programs where polypharmacology is a known failure mode [1].

CNS drug-likeness fraction sp³ physicochemical properties

Scalable Synthetic Route Enabled by 3-Methyl Group Regiochemistry

The 3-methyl substituent directs the key cyclocondensation step between 3-methyl-1H-pyrazol-5-ol and 3-bromopropan-1-ol to form the fused oxazine ring exclusively in the [5,1-b] orientation, avoiding the regioisomeric [3,2-b] byproduct that plagues the synthesis of the des-methyl analog [1]. Process chemistry data from the Pfizer patent family indicate that this regiochemical control improves the isolated yield of the bicyclic intermediate from ~40% (for the des-methyl case) to >70% for the 3-methyl substrate [1]. For medicinal chemistry groups requiring multi-gram quantities of the building block for parallel library synthesis, this nearly two-fold yield advantage translates directly into lower cost per gram and faster delivery timelines [1].

synthetic accessibility regioselective cyclization building block scalability

Highest-Value Application Scenarios for (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol Based on Quantitative Differentiation Evidence


Replication and Optimization of Pfizer's PDE4B-Selective Chemical Series (CNS & Inflammatory Disease)

Academic and biotech medicinal chemistry groups seeking to reproduce or improve upon the PDE4B inhibitors disclosed in WO 2017/145013 must use this exact building block. The >10-fold PDE4B potency advantage of 3-methyl derivatives over des-methyl analogs [1] means that substituting the des-methyl building block will produce inactive or weakly active compounds, leading to false-negative SAR conclusions. This building block is the gatekeeper for any credible PDE4B lead discovery program targeting CNS or inflammatory indications [1].

Structure-Activity Relationship (SAR) Exploration of the 3-Methyl Effect on Isoform Selectivity

Medicinal chemists designing focused libraries to probe the molecular determinants of PDE4B vs. PDE4D selectivity should systematically compare the target compound's downstream carboxamides against those derived from the des-methyl analog. The documented IC₅₀ shift [1] provides a quantitative benchmark for computational free-energy perturbation (FEP+) predictions and for training machine learning models on isoform selectivity, making this building block an essential reference standard for in silico model validation [1].

High-Purity Intermediate for In Vivo PK/PD and Toxicology Studies

When synthesizing PDE4B inhibitors intended for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies or exploratory toxicology, the 97% purity of this building block reduces the risk that trace impurities will confound exposure-response relationships. The 40% lower impurity burden relative to the 95% pure des-methyl alternative is particularly important for compounds dosed at low mg/kg levels where even minor contaminants can reach pharmacologically relevant concentrations .

Cost-Efficient Parallel Library Synthesis for CNS Lead Optimization

For hit-to-lead groups that require 5–20 g of the pyrazolo-oxazine intermediate to support parallel amide coupling libraries, the higher isolated yield of the 3-methyl analog synthesis (>70% vs. ~40% for the des-methyl route) [1] translates into significantly lower cost per gram and shorter synthesis timelines. Procurement teams should factor this synthetic efficiency advantage into total cost of ownership calculations when comparing suppliers of pyrazolo-oxazine building blocks [1].

Quote Request

Request a Quote for (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.